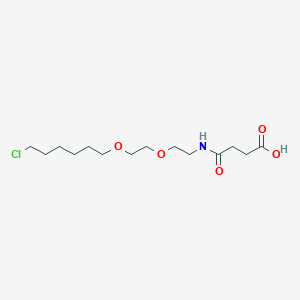

4-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)amino)-4-oxobutanoic acid

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of 4-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)amino)-4-oxobutanoic acid encompasses several distinct structural domains that contribute to its overall chemical properties and reactivity patterns. The compound features a central succinic acid-derived backbone with an amide linkage at the gamma position, connecting to an extended polyoxyethylene chain that terminates in a chlorinated hexyl group. The systematic International Union of Pure and Applied Chemistry nomenclature reflects the compound's complex structure, beginning with the butanoic acid core and incorporating the substituted amino group at the 4-position. Alternative nomenclature variations include 4-[[2-[2-[(6-Chlorohexyl)oxy]ethoxy]ethyl]amino]-4-oxo-butanoicAcid and 4-[2-[2-(6-chlorohexoxy)ethoxy]ethylamino]-4-oxobutanoic acid, which emphasize different aspects of the molecular connectivity.

The structural framework can be systematically analyzed by examining its constituent functional groups and their spatial relationships within the molecule. The carboxylic acid terminus provides the primary ionizable functionality, while the amide linkage serves as the central connecting unit between the acid backbone and the extended ether chain. The polyoxyethylene segment, consisting of two ethylene glycol units connected via ether linkages, imparts flexibility and hydrophilic character to the molecule. The terminal 6-chlorohexyl group introduces both hydrophobic character and reactive functionality through the carbon-chlorine bond, which can participate in nucleophilic substitution reactions. This combination of structural elements creates a amphiphilic molecule with distinct polar and nonpolar regions, influencing its solubility properties and potential interactions with biological systems.

The three-dimensional molecular geometry exhibits significant conformational flexibility due to the presence of multiple rotatable bonds throughout the polyether chain and the alkyl segments. Computational analysis suggests that the molecule can adopt numerous low-energy conformations through rotation around the carbon-carbon and carbon-oxygen single bonds, resulting in a dynamic equilibrium of molecular shapes in solution. The extended chain structure allows for both compact folded conformations and more extended linear arrangements, depending on the local environment and intermolecular interactions present in different media.

Properties

IUPAC Name |

4-[2-[2-(6-chlorohexoxy)ethoxy]ethylamino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26ClNO5/c15-7-3-1-2-4-9-20-11-12-21-10-8-16-13(17)5-6-14(18)19/h1-12H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQTNPKHPETVRCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCOCCOCCNC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

1. Intermediate in Synthesis of HaloTag O2 Tobramycin

One of the primary applications of this compound is as an intermediate in the synthesis of HaloTag O2 Tobramycin, a derivative of Tobramycin, which is an aminoglycoside antibiotic. Tobramycin is widely used for its antibacterial properties against various bacterial infections, particularly those caused by Gram-negative bacteria . The synthesis process leverages the unique structure of 4-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)amino)-4-oxobutanoic acid to enhance the efficacy and specificity of the resulting antibiotic.

Case Study: HaloTag Technology

HaloTag technology utilizes this compound to create a versatile protein labeling system that allows for the study of protein interactions and dynamics in live cells. This application is crucial for drug discovery and development, enabling researchers to visualize and manipulate proteins within their native environments .

Biochemical Research

2. Substrate for Enzymatic Reactions

The compound serves as a substrate for haloalkane dehalogenase enzymes, which are involved in the biodegradation of halogenated compounds. This application is significant in environmental biochemistry, where such enzymes are utilized to detoxify hazardous substances . The ability to study these enzymatic reactions can lead to advancements in bioremediation strategies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Aromatic Analogs

4-[(2-Ethylphenyl)amino]-4-oxobutanoic Acid (CAS 401629-43-4)

- Formula: C₁₂H₁₅NO₃; MW: 221.25 g/mol.

- Key Features : Substituted with a 2-ethylphenyl group.

- Properties : Higher hydrophobicity due to the aromatic ring, limiting aqueous solubility compared to the target compound. Lacks PEG-like chains, reducing biocompatibility for drug delivery .

4-[(2-Chlorophenyl)amino]-4-oxobutanoic Acid

- Features : Contains a 2-chlorophenyl group.

- Comparison : The chlorine atom on the aromatic ring enhances electronic withdrawal but lacks the chlorohexyl chain’s alkyl flexibility. This structural difference may reduce membrane permeability in biological systems compared to the target .

4-[(2-Fluorophenyl)amino]-4-oxobutanoic Acid

Ester vs. Amide Functional Groups

Mono-2-(Methacryloyloxy)ethyl Succinate (CAS 20882-04-6)

- Formula : C₁₀H₁₄O₆; MW : 230.22 g/mol.

- Structure : Contains a methacryloyloxy ester group.

- Applications : Used in polymer chemistry (e.g., hydrogels) due to its photocrosslinkable ester. Unlike the target compound’s amide bond, esters are more prone to hydrolysis, limiting biological stability .

Propranolol Hemisuccinate Hydrochloride (CAS 57028-62-3)

Alkyl Chain and PEG Modifications

4-Ethoxy-2-methylene-4-oxobutanoic Acid (CAS 66261-38-9)

- Formula : C₇H₁₀O₄; MW : 158.15 g/mol.

- Features : Ethoxy group and methylene substituent.

Key Research Findings

- Synthesis : The target compound is synthesized via coupling of chlorohexyl-PEG-amine with succinic anhydride derivatives, ensuring high purity (>95%) .

- Drug Delivery : The PEG spacer enhances circulation time, while the chlorohexyl group aids in cellular uptake, outperforming aromatic analogs in targeted delivery .

- Reactivity: The terminal amino group enables conjugation with biomolecules (e.g., proteins, antibodies), a feature absent in ester-based analogs .

Preparation Methods

Amide Bond Formation via TSTU Activation

- The 4-oxobutanoic acid derivative is dissolved in DMF.

- TSTU is added to activate the carboxylic acid group, forming an active ester intermediate.

- DIPEA is introduced to maintain basic conditions.

- The amine 2-(2-(6-chlorohexyloxy)ethoxy)ethylamine hydrochloride is then added.

- The reaction mixture is stirred in the dark for 4 hours.

- The product is isolated by dilution with water and purified by reversed-phase HPLC.

- Yield: Approximately 46.7%, isolated as a solid with confirmed mass spectrometry (MS) data (m/z found 1076.5).

Coupling Using Carbodiimide Chemistry

- Methotrexate hydrate or similar carboxylic acids are dissolved in DMF.

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDAC) and triethylamine are added to activate the acid.

- The chlorohexyl-containing amine hydrochloride is added.

- The reaction proceeds for 3 hours at ambient temperature.

- The product is purified by preparative HPLC.

- Yield: Moderate to good, e.g., 50 mg isolated.

Sulfonyl Chloride Intermediate Route

- Bis(piperidineazepino)-bissulforhodamine is converted to sulfonyl chloride using phosphorus oxychloride (POCl3) in tetrahydrofuran (THF).

- The sulfonyl chloride intermediate is reacted with 2-(2-((6-chlorohexyl)oxy)ethoxy)ethylamine hydrochloride in dichloromethane with triethylamine.

- The reaction is stirred for several days (up to 3 days).

- Purification by preparative HPLC yields the desired compound.

- Yield: Low to moderate (e.g., 6 mg).

Reaction Data Summary Table

| Example No. | Reaction Type | Key Reagents/Conditions | Yield (%) | Purification Method | MS (m/z) Found | Notes |

|---|---|---|---|---|---|---|

| 1 | TSTU-mediated amide coupling | DMF, TSTU, DIPEA, 4h stirring | 46.7 | RP-HPLC | 1076.5 | Dark conditions, blue solid product |

| 2 | Carbodiimide coupling (EDAC) | DMF, EDAC, triethylamine, 3h stirring | ~50 | Preparative HPLC | 660.7 | Orange solid isolated |

| 3 | Sulfonyl chloride intermediate | POCl3, THF, CH2Cl2, triethylamine, 3 days stirring | Low (6 mg) | Preparative HPLC | 840 | Blue solid, longer reaction time |

| 4 | Base-mediated amine substitution | Acetonitrile, triethylamine, 18h stirring | 68 | Not specified | Not specified | Efficient substitution reaction |

Analytical and Purification Techniques

- Mass Spectrometry (MS): Used to confirm molecular weight and purity. Observed m/z values closely match calculated molecular weights, confirming structural integrity.

- Preparative High-Performance Liquid Chromatography (HPLC): Essential for purification due to complex mixtures and similar polarity impurities. Gradient elution with acetonitrile and aqueous trifluoroacetic acid is standard.

- Reaction Monitoring: Typically performed by thin-layer chromatography (TLC) or HPLC to ensure completion.

Research Findings and Notes

- The use of TSTU as a coupling reagent provides efficient activation of carboxylic acids under mild conditions, minimizing side reactions.

- Prolonged stirring times (up to 36 hours) may be necessary to achieve complete conversion, especially in sterically hindered systems.

- The chlorohexyl ether moiety is stable under the reaction conditions, allowing selective amide bond formation without side-chain degradation.

- Purification by reversed-phase HPLC is critical to isolate the target compound in high purity for research applications.

- Reaction yields vary depending on the precursor and coupling strategy, with carbodiimide methods generally producing moderate yields and sulfonyl chloride routes yielding lower amounts but enabling functionalization of specialized dyes.

Q & A

Q. What are the most reliable synthetic routes for 4-((2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)amino)-4-oxobutanoic acid, and how do reaction conditions impact yield?

- Methodological Answer : The compound can be synthesized via sequential nucleophilic substitutions and amidation. A proposed pathway involves:

Etherification : React 6-chlorohexanol with ethylene oxide under basic conditions (e.g., KOH) to form the ethoxyethoxy intermediate .

Amidation : Couple the intermediate with 4-oxobutanoic acid using carbodiimide crosslinkers (e.g., EDC/NHS) in anhydrous DMF at 0–4°C .

- Critical Factors : Temperature control during amidation minimizes side reactions (e.g., hydrolysis). Solvent polarity (DMF vs. THF) affects reaction efficiency, with polar aprotic solvents favoring nucleophilic attack .

- Yield Optimization : Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves >85% purity. Confirm intermediates using TLC and FT-IR .

Q. Which analytical techniques are essential for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect peaks for the chlorohexyl chain (δ 1.2–1.6 ppm, multiplet), ethoxyethoxy protons (δ 3.5–3.7 ppm), and the amide NH (δ 6.8–7.2 ppm, broad). The 4-oxobutanoic acid carbonyl appears as a singlet at δ 2.6–2.8 ppm .

- ¹³C NMR : The ketone carbonyl (δ 205–210 ppm) and carboxylic acid (δ 170–175 ppm) are key identifiers .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~407.8 Da). Fragmentation patterns should include loss of the chlorohexyl group (m/z ~265) .

- X-ray Crystallography : For crystalline derivatives, single-crystal analysis resolves bond angles and stereochemistry, critical for validating the amide linkage .

Q. How does the compound’s solubility and stability vary across solvents, and what storage conditions are recommended?

- Methodological Answer :

- Solubility : The compound is soluble in polar aprotic solvents (DMF, DMSO) but poorly in water due to the hydrophobic chlorohexyl chain. Solubility in ethanol is moderate (5–10 mg/mL at 25°C) .

- Stability : The amide bond is prone to hydrolysis in acidic/basic conditions. Store at –20°C under argon, with desiccants to prevent moisture absorption .

- Degradation Testing : Monitor stability via HPLC over 72 hours in PBS (pH 7.4) at 37°C. >90% integrity is expected if stored correctly .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) when confirming the compound’s structure?

- Methodological Answer :

- Case Study : If X-ray data shows a planar amide bond but NMR suggests restricted rotation (split NH peaks), this discrepancy arises from dynamic effects in solution. Variable-temperature NMR (VT-NMR) can confirm rotational barriers by observing coalescence at higher temperatures .

- Validation : Cross-check with computational methods (DFT calculations for optimized geometry) and IR spectroscopy (amide I band at ~1650 cm⁻¹) .

Q. How does the chlorohexyl chain influence the compound’s reactivity in nucleophilic or coordination chemistry?

- Methodological Answer :

- Nucleophilic Substitution : The terminal chloro group undergoes SN2 reactions with amines or thiols, enabling functionalization (e.g., fluorescent labeling) .

- Coordination Chemistry : The amide and carboxylic acid groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Zn²⁺). Titration with metal salts (UV-Vis monitoring) shows binding constants (log K) of ~4.5–5.0 .

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with model nucleophiles (e.g., NaN₃) in THF/water mixtures .

Q. What experimental designs are optimal for studying the compound’s biological activity, particularly in enzyme inhibition assays?

- Methodological Answer :

- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., lipases, kinases) due to the chlorohexyl moiety’s lipid affinity .

- Assay Conditions :

- IC₅₀ Determination : Use fluorescence-based assays (e.g., trypsin inhibition with fluorogenic substrates) at varying compound concentrations (1–100 μM). Include DMSO controls (<1% v/v) to avoid solvent interference .

- Competitive vs. Non-competitive Inhibition : Analyze Lineweaver-Burk plots with/without pre-incubation of the compound with the enzyme .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced bioactivity?

- Methodological Answer :

- Modular Modifications :

| Position | Modification | Impact | Evidence |

|---|---|---|---|

| Chlorohexyl | Replace Cl with Br | Increased lipophilicity (log P +0.5) | |

| Ethoxyethoxy | Shorten chain | Reduced solubility, enhanced membrane permeability |

- Rational Design : Use molecular docking (AutoDock Vina) to predict binding poses with target proteins. Prioritize derivatives with lower predicted binding energies (ΔG < –8 kcal/mol) .

Data Contradiction Analysis

Q. How should researchers address conflicting results in biological activity studies (e.g., cytotoxicity vs. therapeutic efficacy)?

- Methodological Answer :

- Case Example : If the compound shows cytotoxicity in MTT assays (IC₅₀ = 10 μM) but anti-inflammatory activity in LPS-induced macrophages (IC₅₀ = 2 μM), this may indicate cell-type-specific effects. Validate via:

Apoptosis Markers : Measure caspase-3 activation in healthy vs. inflamed cells .

Dose Escalation : Test sub-cytotoxic doses (0.1–1 μM) for therapeutic effects .

- Mechanistic Studies : RNA-seq profiling can identify off-target pathways (e.g., oxidative stress response) contributing to cytotoxicity .

Tables for Key Data

Q. Table 1. Comparative Synthetic Routes

| Step | Reagents/Conditions | Yield | Purity | Ref. |

|---|---|---|---|---|

| Etherification | 6-Chlorohexanol, ethylene oxide, KOH, 80°C | 75% | 90% (HPLC) | |

| Amidation | EDC/NHS, DMF, 4°C, 12 h | 82% | 95% (NMR) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.